N-(2,4-Diethoxyphenyl)acetamide
Description
N-(2,4-Diethoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions. This compound is structurally characterized by its lipophilic ethoxy substituents, which distinguish it from hydroxyl- or halogen-substituted analogs.
Properties
CAS No. |
91204-39-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(2,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-4-15-10-6-7-11(13-9(3)14)12(8-10)16-5-2/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
XLBHQACGNXSFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Substituent Effects
The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituent type, position, and electronic effects. Key comparisons include:
Substituent Polarity and Solubility
- N-(2,4-Diethoxyphenyl)acetamide : The ethoxy groups enhance lipophilicity compared to hydroxylated analogs, likely improving membrane permeability but reducing water solubility .
- Chloro-Substituted Analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) : Chlorine atoms introduce electronegativity, affecting reactivity and binding interactions. These compounds are often photodegradation byproducts with environmental persistence .
Steric and Electronic Effects
- Ortho/Meta/Para Substitution : Substituent position alters molecular geometry. For example, ortho-substituted trichloro-acetamides exhibit distinct solid-state packing compared to para-substituted analogs due to steric hindrance .
- This compound : The 2,4-diethoxy configuration may mimic auxin-like herbicides (e.g., 2,4-D) but with reduced electrophilicity compared to chlorine-substituted analogs .
Mutagenicity and Toxicity
- N-(2,4-Dihydroxyphenyl)acetamide (HPA) : Predicted mutagenicity in computational models, though less toxic than benzaldehyde derivatives .
Auxin-like Activity
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): A synthetic auxin agonist with potent root growth inhibition. The chloro and triazole groups are critical for receptor binding .
Research Findings and Key Data
Table 1: Comparative Analysis of Acetamide Derivatives
| Compound Name | Substituents | Key Properties | Biological Activity | Applications |
|---|---|---|---|---|
| This compound | 2,4-diethoxy | High lipophilicity, moderate stability | Potential auxin-like | Agrochemical R&D |
| N-(2,4-Dihydroxyphenyl)acetamide | 2,4-dihydroxy | High polarity, mutagenic (predicted) | Environmental toxicant | Photodegradation studies |
| WH7 | 4-chloro-2-methylphenoxy, triazole | Electrophilic, polar | Auxin agonist (IC₅₀ ~1 µM) | Plant growth regulation |
| N-(3-chloro-4-hydroxyphenyl)acetamide | 3-chloro-4-hydroxy | Photostable, persistent | Byproduct of drug degradation | Environmental monitoring |
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